N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
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Overview
Description
N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound endows it with specific chemical and biological properties that make it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with a suitable precursor of the oxadiazole moiety. The synthetic route may include the formation of a hydrazide intermediate, which is then cyclized to form the oxadiazole ring. The reaction conditions often involve the use of base catalysts and polar aprotic solvents to facilitate the cyclization process.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are used to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: : Reduction of the oxadiazole ring is less common but can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: : Acid and base catalysts for cyclization reactions
Major Products
Sulfoxides: : Formed by oxidation of the thiol group.
Amines: : Formed by reduction of the oxadiazole ring.
Substituted benzenes: : Formed by electrophilic substitution reactions.
Scientific Research Applications
Chemistry: : The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: : In biological research, this compound has been evaluated for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for drug development.
Medicine: : Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties. The exact mechanism of action is still under investigation, but its potential to modulate biological pathways involved in inflammation and cell proliferation is of great interest.
Industry: : The compound's unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings. Its stability and reactivity under various conditions are advantageous for industrial applications.
Mechanism of Action
The mechanism of action of N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide involves multiple molecular targets and pathways:
Molecular Targets: : The compound interacts with enzymes and receptors involved in oxidative stress and inflammation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
Pathways Involved: : By modulating the activity of specific enzymes and receptors, the compound can influence pathways related to oxidative stress, inflammation, and cell proliferation. This multi-targeted approach enhances its potential therapeutic effects.
Comparison with Similar Compounds
N-((5-(sec-butylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide shares similarities with other oxadiazole derivatives but also exhibits unique properties that distinguish it from its counterparts:
Similar Compounds
N-((5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-2,6-difluorobenzamide
Uniqueness: : The sec-butylthio substituent in this compound contributes to its distinct chemical and biological properties. This substituent affects the compound's lipophilicity, reactivity, and ability to interact with biological targets, making it a subject of interest for further study.
Properties
IUPAC Name |
N-[(5-butan-2-ylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O2S/c1-3-8(2)22-14-19-18-11(21-14)7-17-13(20)12-9(15)5-4-6-10(12)16/h4-6,8H,3,7H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSBDCOLQWKTAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(O1)CNC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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